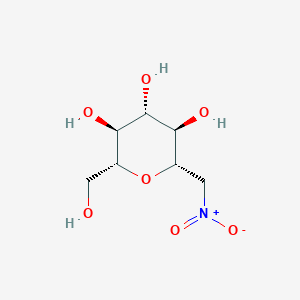

beta-D-glucopyranosyl nitromethane

Description

BenchChem offers high-quality beta-D-glucopyranosyl nitromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-glucopyranosyl nitromethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILFIXWGGSLAQ-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628688 | |

| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81846-60-8 | |

| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent and Evolution of Glycosyl Nitromethanes: A Technical Deep Dive for Drug Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the history, synthesis, and biological significance of glycosyl nitromethanes, a promising class of compounds in modern medicinal chemistry.

Introduction

Glycosyl nitromethanes, carbohydrate analogues bearing a nitromethyl group attached to the anomeric carbon, have emerged from the confluence of classic organic reactions and the growing demand for novel therapeutic agents. Their unique structural features, combining the chirality and biocompatibility of sugars with the versatile reactivity of the nitro group, have positioned them as valuable scaffolds in drug discovery. This technical guide provides an in-depth exploration of the history of glycosyl nitromethanes, from their conceptual origins in the late 19th century to their contemporary applications as enzyme inhibitors and precursors for complex bioactive molecules. We will delve into the core synthetic methodologies, present key quantitative data, and elucidate the mechanisms underlying their biological activity.

A Historical Perspective: From the Henry Reaction to C-Glycoside Synthesis

The story of glycosyl nitromethanes is intrinsically linked to the discovery of the nitroaldol or Henry reaction by the Belgian chemist Louis Henry in 1895.[1][2] This fundamental carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1] This reaction laid the foundational chemical principles for the eventual synthesis of glycosyl nitromethanes.

Early carbohydrate chemistry focused primarily on the manipulation of existing glycosidic bonds. However, the inherent instability of O- and N-glycosidic linkages towards enzymatic and chemical hydrolysis spurred interest in the development of more robust C-glycosides, where the anomeric oxygen is replaced by a carbon atom.[3] The synthesis of C-glycosides, including those bearing a nitromethyl functionality, represented a significant step forward in creating stable glycomimetics.

The application of the Henry reaction to carbohydrate-derived aldehydes, often generated in situ from reducing sugars, provided a direct route to chain-extended nitro-functionalized sugars. These linear nitro sugars served as versatile intermediates for the synthesis of various carbohydrate derivatives, including amino sugars and branched-chain sugars.[4] The direct attachment of a nitromethane (B149229) unit to the anomeric center to form true glycosyl nitromethanes is a more recent development, driven by the increasing sophistication of stereoselective synthetic methods.[5]

Core Synthetic Methodologies and Experimental Protocols

The synthesis of glycosyl nitromethanes primarily relies on the stereoselective formation of a carbon-carbon bond at the anomeric center of a carbohydrate. The Henry reaction remains a cornerstone of this endeavor, alongside other modern synthetic strategies.

The Henry Reaction with Carbohydrate-Derived Aldehydes

A prevalent strategy involves the reaction of a suitably protected carbohydrate-derived aldehyde with nitromethane in the presence of a base. The stereochemical outcome of this reaction is a critical aspect, often leading to a mixture of diastereomers.

Experimental Protocol: Synthesis of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose [6]

A detailed experimental protocol for the synthesis of a C-nitromethyl furanose derivative is presented below:

-

Materials: 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose, nitromethane, a suitable base (e.g., sodium methoxide (B1231860) or DBU), and appropriate solvents (e.g., methanol (B129727) or THF).

-

Procedure:

-

Dissolve the starting ketose in the chosen solvent under an inert atmosphere.

-

Add an excess of nitromethane to the solution.

-

Cool the reaction mixture to a specified temperature (e.g., 0 °C or -78 °C) to control the reaction rate and stereoselectivity.

-

Slowly add the base to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable acidic solution (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of nitro alcohols by column chromatography.

-

Quantitative Data:

The diastereoselectivity of the Henry reaction is highly dependent on the reaction conditions. The following table summarizes representative data for the synthesis of 3-C-nitromethyl-allofuranose derivatives.

| Starting Material | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (a:b) | Total Yield (%) | Reference |

| 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | Sodium Methoxide | Methanol | Room Temperature | 1:1 | 85 | [6] |

| 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | DBU | THF | -78 | 9:1 | 90 | [6] |

Stereoselective Synthesis of Iminosugar C-Nitromethyl Glycosides

A modern and efficient one-pot method has been developed for the stereoselective synthesis of iminosugar C-nitromethyl glycosides.[3][7][8][9] This approach involves the in situ generation of an iminium ion from a carbohydrate precursor, which then reacts with nitromethane.

Experimental Protocol: One-Pot Synthesis of an Iminosugar β-C-Nitromethyl Glycoside [7]

-

Materials: L-rhamnose lactol-mesylate, propargylamine (B41283), nitromethane, and dimethylformamide (DMF).

-

Procedure:

-

A solution of L-rhamnose lactol-mesylate and propargylamine in DMF is heated to 80 °C to form the iminium ion in situ.

-

The reaction mixture is then cooled to room temperature.

-

Nitromethane is added, and the reaction is stirred until completion.

-

The product is isolated and purified by column chromatography.

-

Quantitative Data:

This one-pot method offers good yields and high stereoselectivity, as illustrated in the table below.

| Carbohydrate Precursor | Amine | Solvent | Yield (%) | Diastereoselectivity | Reference |

| L-rhamnose lactol-mesylate | propargylamine | DMF | 75 | Single β-isomer | [7] |

| D-ribose tosylate | Benzylamine | Et3N | 82 | 1,2-trans exclusively | [6] |

Biological Significance and Applications in Drug Development

The incorporation of the nitro group into a glycosyl scaffold imparts unique biological properties, making these compounds attractive for various therapeutic applications. The nitro group is a well-known pharmacophore and can participate in various biological processes, including redox reactions.[2][10][11][12][13]

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a myriad of physiological and pathological processes.[14][15] The development of glycosidase inhibitors is a key strategy for the treatment of diseases such as diabetes, viral infections, and cancer.[16][17] Glycosyl nitromethanes, as mimics of the natural carbohydrate substrates, have shown potential as glycosidase inhibitors.[18][19] The nitro group can act as a transition-state analogue, binding tightly to the active site of the enzyme.

While specific IC50 values for a broad range of glycosyl nitromethanes are still emerging in the literature, related C-glycosyl compounds have demonstrated potent inhibitory activity against various glycosidases. For instance, certain C-glycosyl compounds have been shown to be irreversible inhibitors of glycosidases.[18][19] Kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive) and to guide the design of more potent and selective inhibitors.[4][20][21][22]

Mechanism of Glycosidase Inhibition (Hypothetical)

The proposed mechanism of glycosidase inhibition by glycosyl nitromethanes involves the nitronate form of the inhibitor mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage.

Caption: Hypothetical mechanism of glycosidase inhibition.

Precursors for Bioactive Molecules

The versatile reactivity of the nitro group allows for its conversion into other important functional groups, such as amines and carbonyls. This makes glycosyl nitromethanes valuable intermediates in the synthesis of a wide range of biologically active molecules, including:

-

Amino sugars: Reduction of the nitro group provides access to amino sugars, which are components of many antibiotics and other natural products.

-

Branched-chain sugars: The carbon-carbon bond formation inherent in the Henry reaction allows for the construction of complex branched-chain sugars.

-

Bicyclic Iminosugars: Iminosugar C-nitromethyl glycosides can be transformed into various bicyclic iminosugars, a class of compounds known for their glycosidase inhibitory and immunomodulatory activities.[3][7][8][9]

Experimental Workflow: From Glycosyl Nitromethane to Bicyclic Iminosugars

The following diagram illustrates a typical synthetic workflow for the conversion of a glycosyl nitromethane to a bicyclic iminosugar.

Caption: Synthetic route to bicyclic iminosugars.

Characterization of Glycosyl Nitromethanes

The structural elucidation of newly synthesized glycosyl nitromethanes is crucial and is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the constitution and relative stereochemistry of the carbohydrate scaffold and the position of the nitromethyl group.[17][23]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, confirming its elemental composition.[8][18]

Future Directions and Conclusion

The history of glycosyl nitromethanes is a testament to the enduring power of fundamental organic reactions and the continuous quest for novel molecular architectures with therapeutic potential. While significant progress has been made in their synthesis, several areas warrant further investigation. The development of more efficient and highly stereoselective methods for their preparation remains a key objective. Furthermore, a more comprehensive evaluation of their biological activities, including detailed kinetic studies of enzyme inhibition and exploration of their effects on various cellular pathways, is needed to fully realize their therapeutic potential.

As our understanding of the glycobiology of disease deepens, the demand for sophisticated molecular probes and drug candidates will continue to grow. Glycosyl nitromethanes, with their unique combination of a carbohydrate scaffold and a versatile nitro functionality, are well-positioned to play a significant role in the future of drug discovery and chemical biology. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.

References

- 1. Synthesis and α-glucosidase inhibitory activity evaluation of N-substituted aminomethyl-β-d-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. {Supplementary Data} [rsc.org]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis and glycosidase inhibitory activity of noeurostegine—a new and potent inhibitor of β-glucoside hydrolases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics and molecular modeling studies on the inhibition mechanism of GH13 α-glycosidases by small molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

A Technical Guide to the Early Synthetic Routes of Nitro-Sugars

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of nitro-sugars, a pivotal class of carbohydrate derivatives that serve as crucial intermediates in the production of amino-sugars and other modified monosaccharides of significant biological and pharmaceutical interest. The core of early nitro-sugar synthesis revolves around the base-catalyzed intramolecular cyclization of dialdehydes, derived from parent glycosides, with nitromethane (B149229). This key reaction, an adaptation of the Henry (or nitroaldol) reaction, was pioneered and extensively developed by researchers such as H. H. Baer, H. O. L. Fischer, and J. C. Sowden. This document provides a detailed overview of the primary synthetic pathway, including experimental protocols, quantitative data, and logical workflows.

Core Synthetic Pathway: From Glycoside to Amino-Sugar

The archetypal synthesis of 3-amino-3-deoxyhexoses begins with a readily available methyl glycopyranoside. The process unfolds in three principal stages:

-

Oxidative Cleavage: The vicinal diol system within the pyranoside ring (typically at C2-C3 or C3-C4) is cleaved using an oxidizing agent, most commonly sodium metaperiodate (NaIO₄). This reaction opens the pyranoside ring to form a highly reactive dialdehyde (B1249045).

-

Nitromethane Cyclization (Intramolecular Henry Reaction): The dialdehyde is then treated with nitromethane in the presence of a base, such as sodium methoxide (B1231860). The nitromethane anion attacks one aldehyde group, and the resulting intermediate cyclizes via an intramolecular aldol (B89426) addition to form a six-membered ring, yielding a mixture of stereoisomeric methyl 3-deoxy-3-nitrohexopyranosides. The stereochemical outcome of this reaction is highly dependent on the configuration of the starting glycoside.

-

Reduction of the Nitro Group: The nitro group of the isolated nitro-sugar is reduced to a primary amine. Catalytic hydrogenation using a platinum or palladium catalyst is the most common and efficient method for this transformation, affording the target methyl 3-amino-3-deoxyhexopyranoside.

The following diagram illustrates the overall workflow:

Experimental Protocols

The following sections provide detailed methodologies for the key transformations, compiled from seminal works in the field.

Protocol 1: Periodate Oxidation of Methyl Glycosides

This procedure describes the oxidative cleavage of a methyl glycopyranoside to its corresponding dialdehyde. The example of methyl α-D-glucopyranoside is illustrative of the general method.

Procedure:

-

A solution of methyl α-D-glucopyranoside (e.g., 25 g) in ice-cold water (e.g., 30 mL) is prepared in a flask.

-

The solution is cooled to below 10°C in an ice bath.

-

Sodium metaperiodate (e.g., 55 g) is added portion-wise over 30 minutes with continuous stirring, maintaining the temperature below 10°C.

-

The mixture is stirred for an additional hour at this temperature.

-

The formic acid produced during the reaction is carefully neutralized with sodium bicarbonate (e.g., 10 g).

-

The reaction mixture, containing precipitated sodium iodate, is poured into ethanol (B145695) (e.g., 150 mL) to precipitate the remaining inorganic salts.

-

The precipitate is removed by filtration and washed with ethanol (e.g., 100 mL).

-

The combined filtrate is concentrated under reduced pressure at a temperature not exceeding 10°C. The resulting syrup, containing the dialdehyde, is used directly in the next step without further purification.

Protocol 2: Nitromethane Cyclization of a Sugar Dialdehyde

This protocol details the crucial C-C bond-forming and cyclization step to form the nitro-sugar. This example follows the synthesis of nitro-glycosides from the dialdehyde of methyl β-D-glucopyranoside.[1]

Procedure:

-

The syrupy dialdehyde obtained from the periodate oxidation of methyl β-D-glucopyranoside (from ~20 g of starting glycoside) is dissolved in methanol (B129727) (e.g., 100 mL).

-

Nitromethane (e.g., 12 mL) is added to the solution.

-

The solution is cooled in an ice-salt bath, and a solution of sodium methoxide in methanol (e.g., 5.0 g of sodium in 100 mL of methanol) is added dropwise with vigorous stirring over approximately 30 minutes. The temperature should be maintained below 10°C.

-

After the addition is complete, the reaction mixture is allowed to stand at room temperature for 1.5 to 2 hours.

-

The reaction mixture is then neutralized by pouring it into an ice-cold aqueous suspension of a cation exchange resin (e.g., Amberlite IR-120, H⁺ form, ~120 mL). The mixture is stirred for 10 minutes.

-

The resin is removed by filtration, and the filtrate is passed through a fresh column of the same resin to ensure complete deionization.

-

The aqueous solution is concentrated under reduced pressure to a syrup.

-

The syrupy residue is subjected to fractional crystallization or column chromatography to separate the stereoisomeric nitro-glycosides. For the dialdehyde from methyl β-D-glucopyranoside, the primary products are the gluco and galacto isomers.[1]

Protocol 3: Catalytic Hydrogenation of Methyl 3-Deoxy-3-nitro-hexopyranosides

This procedure describes the reduction of the nitro group to an amine.

Procedure:

-

The purified methyl 3-deoxy-3-nitro-hexopyranoside (e.g., 1 g) is dissolved in a suitable solvent, such as methanol or aqueous ethanol.

-

One equivalent of hydrochloric acid is added to the solution.

-

A catalytic amount of platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C) is added to the mixture.

-

The mixture is hydrogenated in a Parr apparatus or a similar hydrogenation setup under a hydrogen pressure of approximately 50 psi.

-

The reaction is monitored until the theoretical amount of hydrogen is consumed (typically 24 hours).

-

The catalyst is removed by filtration through a bed of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting amino-sugar hydrochloride can be purified by recrystallization, for example, from ethanol-ether.

Data Presentation: Yields and Stereochemical Outcomes

The stereochemical course of the nitromethane cyclization is a critical aspect of this synthetic route. The configuration of the starting glycoside's anomeric center and the remaining stereocenters in the dialdehyde intermediate directs the formation of the new stereocenters at C-2 and C-3. The tables below summarize typical yields for each step and the diastereomeric product distribution for the cyclization reaction starting from different common methyl glycosides.

Table 1: Typical Yields for the Synthetic Steps

| Step | Starting Material | Product | Typical Yield (%) |

| Oxidation | Methyl α/β-D-glucopyranoside | Dialdehyde Intermediate | Quantitative (used in situ) |

| Oxidation | Methyl β-D-galactopyranoside | Dialdehyde Intermediate | Quantitative (used in situ) |

| Cyclization | Dialdehyde from Methyl α-D-glucopyranoside | Methyl 3-deoxy-3-nitro-α-D-mannopyranoside | ~40-50% (of major isomer) |

| Cyclization | Dialdehyde from Methyl β-D-glucopyranoside | Methyl 3-deoxy-3-nitro-β-D-glucopyranoside | ~40% |

| Cyclization | Dialdehyde from Methyl β-D-glucopyranoside | Methyl 3-deoxy-3-nitro-β-D-galactopyranoside | Isolated from mother liquors |

| Reduction | Methyl 3-deoxy-3-nitro-hexopyranoside | Methyl 3-amino-3-deoxy-hexopyranoside HCl | ~80-95% |

Note: Yields can vary based on reaction scale and purification methods. The cyclization step produces a mixture of isomers.

Table 2: Diastereomeric Product Distribution from Nitromethane Cyclization

| Starting Glycoside | Major Isomeric Products (Configuration) | Approximate Ratio |

| Methyl α-D-glucopyranoside | D-manno, D-talo | D-manno is the predominant, readily crystallizing product. |

| Methyl β-D-glucopyranoside | D-gluco, D-galacto, D-manno | D-gluco is the main product (~40%), with D-galacto and D-manno also formed.[1] |

| Methyl β-D-galactopyranoside | D-galacto, D-talo | Not specified |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the nitromethane cyclization is determined by the conformational preferences of the dialdehyde intermediate and the thermodynamics of the resulting nitro-sugar products. The reaction proceeds via a nitroalkanol intermediate which then cyclizes. The diagrams below illustrate the synthetic pathways from specific, readily available starting materials to their corresponding 3-amino-3-deoxy products.

References

An In-depth Technical Guide to beta-D-Glucopyranosyl Nitromethane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Glucopyranosyl nitromethane (B149229) is a glycosylated nitroalkane that holds potential in various scientific domains, from synthetic chemistry to pharmaceutical development. Its unique structure, combining a hydrophilic glucose moiety with a reactive nitromethane group, makes it a subject of interest for creating novel chemical entities and probing biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of beta-D-glucopyranosyl nitromethane, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction and Discovery

The first preparation of beta-D-glucopyranosyl nitromethane was reported by Petrus, L., et al. in 1982. Their work laid the foundation for the synthesis of glycosyl derivatives of nitromethane. The compound is significant as it represents a bridge between carbohydrate chemistry and the versatile chemistry of nitro compounds. The glucose scaffold can impart aqueous solubility and the potential for specific interactions with biological targets, while the nitromethane functional group can serve as a synthetic handle for further chemical modifications or may contribute to biological activity.

Synthesis of beta-D-Glucopyranosyl Nitromethane

The primary method for the synthesis of beta-D-glucopyranosyl nitromethane is the Koenigs-Knorr reaction.[1] This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol (in this case, the aci-form of nitromethane) in the presence of a promoter, typically a heavy metal salt. The use of a participating group at the C-2 position of the glucose donor, such as an acetate (B1210297) group, is crucial for achieving the desired beta-stereoselectivity through anchimeric assistance.[1]

General Experimental Protocol: Koenigs-Knorr Glycosylation

The following is a generalized, detailed protocol for the synthesis of beta-D-glucopyranosyl nitromethane based on the principles of the Koenigs-Knorr reaction.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

-

Nitromethane

-

Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN)

-

Molecular sieves (4 Å)

-

Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)

-

Anhydrous methanol

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of the Reaction Mixture: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and freshly activated 4 Å molecular sieves.

-

Addition of Solvent and Reactants: Add anhydrous dichloromethane or acetonitrile via syringe. To this suspension, add nitromethane (1.2 eq).

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add the promoter, silver(I) oxide (1.5 eq) or silver carbonate (1.5 eq), in portions under a stream of nitrogen.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with additional dichloromethane.

-

Purification of the Acetylated Product: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl nitromethane.

-

Deacetylation: Dissolve the purified acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol (e.g., 0.1 eq of a 0.5 M solution).

-

Monitoring Deacetylation: Stir the solution at room temperature and monitor the reaction by TLC until all the starting material is consumed.

-

Neutralization and Purification: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺). Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to yield beta-D-glucopyranosyl nitromethane. Further purification can be achieved by recrystallization.

Physicochemical and Analytical Data

Quantitative data for beta-D-glucopyranosyl nitromethane is crucial for its application in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 81846-60-8 | [Commercial Suppliers] |

| Molecular Formula | C₇H₁₃NO₇ | [Commercial Suppliers] |

| Molecular Weight | 223.18 g/mol | [Commercial Suppliers] |

| Melting Point | 174-175 °C | [Commercial Suppliers] |

| Boiling Point (Predicted) | 497.2 ± 45.0 °C | [Commercial Suppliers] |

| Density (Predicted) | 1.584 ± 0.06 g/cm³ | [Commercial Suppliers] |

| pKa (Predicted) | 7.18 ± 0.70 | [Commercial Suppliers] |

| Solubility in Water | 31.25 mg/mL (140.02 mM) with sonication and warming to 60°C | [Commercial Suppliers] |

| Purity (Commercial) | >98% | [Commercial Suppliers] |

Expected Analytical Characteristics

-

Specific Rotation: The specific rotation of a pure anomer of a sugar is a key physical constant. For comparison, pure β-D-glucopyranose has a specific rotation of [α]D = +18.7°. The specific rotation of beta-D-glucopyranosyl nitromethane would be a critical parameter for its characterization.

Potential Applications and Research Directions

The unique hybrid structure of beta-D-glucopyranosyl nitromethane opens up several avenues for research and potential applications.

-

Synthetic Chemistry: The nitromethane moiety can be transformed into a variety of other functional groups. For instance, it can be reduced to an amine, which can then be further functionalized, or it can undergo the Nef reaction to yield a formyl group. This makes it a versatile building block for the synthesis of more complex C-glycosides and carbohydrate-based compounds.

-

Pharmaceutical Research: The glucose unit can enhance the pharmacokinetic properties of a drug molecule and may facilitate transport across cell membranes via glucose transporters. The nitro group, while sometimes associated with toxicity, is also a feature of some approved drugs. Therefore, beta-D-glucopyranosyl nitromethane could serve as a lead compound or a scaffold for the development of new therapeutic agents.

-

Biochemical Probes: The compound could be used as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as glycosyltransferases. Studying these interactions could provide insights into enzyme mechanisms and inform the design of more potent and selective inhibitors.

Biological Activity and Signaling Pathways

To date, the specific biological activities and the signaling pathways modulated by beta-D-glucopyranosyl nitromethane have not been extensively characterized in the scientific literature. While its structure suggests potential interactions with glucose-binding proteins and enzymes, further research is required to elucidate its precise molecular targets and mechanisms of action. The compound's potential as a therapeutic agent or a biological probe remains an open area for investigation.

Conclusion and Future Outlook

beta-D-Glucopyranosyl nitromethane is a fascinating molecule with significant untapped potential. While its synthesis via the Koenigs-Knorr reaction is established, a thorough investigation into its biological effects is warranted. Future research should focus on:

-

Detailed Biological Screening: Evaluating its activity against a wide range of biological targets, including enzymes and receptors.

-

Mechanism of Action Studies: If biological activity is identified, elucidating the specific signaling pathways involved.

-

Development of Derivatives: Using it as a scaffold to synthesize a library of related compounds for structure-activity relationship studies.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential applications of beta-D-glucopyranosyl nitromethane.

References

A Technical Guide to the Computational Analysis of beta-D-Glucopyranosyl Nitromethane Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of beta-D-glucopyranosyl nitromethane (B149229). This C-glycoside, a sugar analog where the anomeric oxygen is replaced by a carbon, presents unique structural and electronic properties of interest in medicinal chemistry and drug design. Understanding its conformational landscape is crucial for predicting its interactions with biological targets.

Introduction to beta-D-Glucopyranosyl Nitromethane

Beta-D-glucopyranosyl nitromethane is a derivative of glucose where the anomeric hydroxyl group is substituted with a nitromethane moiety. This modification imparts significant metabolic stability compared to O-glycosides, making it an attractive scaffold for drug development[1]. The conformational preference of the pyranose ring and the orientation of the nitromethane substituent are key determinants of its biological activity. Computational analysis provides a powerful tool to elucidate these conformational dynamics at an atomic level. The predominant conformation of the glucopyranose ring in its derivatives is the chair form (⁴C₁), which minimizes steric hindrance by positioning bulky substituents in equatorial orientations[2].

Theoretical Background of Conformational Analysis

The conformational analysis of flexible molecules like beta-D-glucopyranosyl nitromethane involves exploring its potential energy surface to identify stable, low-energy conformations and the energy barriers between them. The primary computational methods employed for this purpose are Molecular Mechanics (MM), Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations.

-

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally efficient and suitable for exploring the conformational space of large molecules.

-

Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. DFT provides a more accurate description of electronic effects, which can be significant in molecules with polar groups like the nitro group.

-

Molecular Dynamics (MD): This simulation technique computes the trajectory of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments (e.g., in vacuum or in a solvent).

Experimental Protocols: A Computational Workflow

The following section details a typical computational workflow for the conformational analysis of beta-D-glucopyranosyl nitromethane.

Initial Structure Generation

The first step is to generate a three-dimensional structure of beta-D-glucopyranosyl nitromethane. This can be done using molecular building software. The initial conformation is typically the stable ⁴C₁ chair form of the glucopyranose ring, with the nitromethane group in an equatorial position.

Conformational Search

A systematic or stochastic conformational search is performed to identify low-energy conformers. A common approach is to use a Monte Carlo method, which randomly samples different conformations and accepts or rejects them based on their energy[3].

Geometry Optimization and Energy Calculation

The identified low-energy conformers are then subjected to geometry optimization using a more accurate method, such as DFT. This process refines the molecular geometry to a local minimum on the potential energy surface. Single-point energy calculations can then be performed at a higher level of theory to obtain more accurate relative energies of the conformers.

Molecular Dynamics Simulations

To study the dynamic behavior of the molecule, MD simulations are performed. The system is typically solvated in a box of water molecules to mimic physiological conditions. The simulation is run for a sufficient period (nanoseconds to microseconds) to observe conformational transitions and calculate thermodynamic properties.

Quantitative Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from a computational analysis of beta-D-glucopyranosyl nitromethane. This data is based on typical values observed for similar glucopyranosides.

Table 1: Relative Energies of beta-D-Glucopyranosyl Nitromethane Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| ⁴C₁ (Chair) | DFT (B3LYP) | 6-31G(d) | 0.00 |

| ¹C₄ (Chair) | DFT (B3LYP) | 6-31G(d) | 5.80 |

| ¹S₃ (Skew-Boat) | DFT (B3LYP) | 6-31G(d) | 7.20 |

| B₂,₅ (Boat) | DFT (B3LYP) | 6-31G(d) | 8.50 |

Table 2: Key Dihedral Angles for the ⁴C₁ Conformer

| Dihedral Angle | Atoms | Value (degrees) |

| φ (phi) | O5-C1-C-N | 178.5 |

| ψ (psi) | C1-C-N-O1 | 65.0 |

| ω (omega) | C4-C5-C6-O6 | -65.2 (gg) |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the computational workflow and the logical relationships in the conformational analysis of beta-D-glucopyranosyl nitromethane.

Caption: Computational workflow for conformational analysis.

While no specific signaling pathways involving beta-D-glucopyranosyl nitromethane have been identified in the literature, its structural similarity to glucose suggests potential interactions with glucose transporters or enzymes involved in glucose metabolism. A hypothetical interaction model can be visualized as follows:

Caption: Hypothetical biological interactions.

Synthesis of beta-D-Glucopyranosyl Nitromethane

The synthesis of C-glycosides like beta-D-glucopyranosyl nitromethane often employs methods that can control the stereochemistry at the anomeric center. The Koenigs-Knorr reaction is a classical and effective method for preparing beta-glycosides[4][5][6]. The general scheme involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt[2]. For C-glycosides, a modification of this reaction using a suitable carbon nucleophile in place of an alcohol is employed.

Caption: General scheme for synthesis.

Conclusion

The computational analysis of beta-D-glucopyranosyl nitromethane conformation provides invaluable insights for medicinal chemists and drug development professionals. By combining methods like DFT and MD simulations, a detailed understanding of its structural and dynamic properties can be achieved. This knowledge is fundamental for rational drug design and for predicting the interactions of this promising class of molecules with biological systems. The workflows and data presented in this guide offer a framework for conducting such computational studies.

References

An In-depth Technical Guide to the Stereochemistry of Beta-D-glucopyranosyl Nitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of beta-D-glucopyranosyl nitromethane (B149229), a C-glycosyl compound with significant potential in medicinal chemistry and organic synthesis. The document details the molecule's absolute and relative stereochemistry, conformational preferences, and the experimental methodologies used for its characterization. Key quantitative data from spectroscopic and physical measurements are summarized, and detailed experimental protocols are provided to facilitate further research and application.

Introduction

Beta-D-glucopyranosyl nitromethane is a carbohydrate derivative where the anomeric hydroxyl group of glucose is replaced by a nitromethyl group via a carbon-carbon bond. This C-glycosidic linkage imparts significant stability towards enzymatic and chemical hydrolysis compared to its O-glycoside counterparts. The unique electronic properties of the nitro group and the inherent chirality of the glucose moiety make this compound a valuable building block in the synthesis of novel therapeutic agents and complex natural products.[1] A thorough understanding of its three-dimensional structure is paramount for designing and synthesizing derivatives with specific biological activities.

Stereochemical Configuration

The stereochemistry of beta-D-glucopyranosyl nitromethane is defined by the configuration of the five stereocenters in the glucopyranose ring and the anomeric center.

2.1. Anomeric Configuration: The designation "beta" (β) indicates that the nitromethyl group at the anomeric carbon (C-1) is in an equatorial position relative to the pyranose ring.[1] This configuration is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.

2.2. Glucopyranose Ring Stereochemistry: The core of the molecule is a D-glucopyranose ring, which has the following stereochemical configuration:

-

C-2: R

-

C-3: S

-

C-4: R

-

C-5: R

This specific arrangement of hydroxyl groups defines the molecule as a derivative of D-glucose.

Conformational Analysis

The biological activity and chemical reactivity of beta-D-glucopyranosyl nitromethane are dictated by its three-dimensional conformation in solution and in the solid state.

3.1. Pyranose Ring Conformation: Like most D-glucopyranosides, the pyranose ring of beta-D-glucopyranosyl nitromethane predominantly adopts a ⁴C₁ chair conformation .[1] In this conformation, all the bulky substituents (hydroxyl groups and the nitromethyl group) occupy equatorial positions, minimizing steric strain and leading to the most stable arrangement.

3.2. Conformation of the Nitromethyl Group: The C1-C(nitromethyl) bond allows for rotation of the nitromethane moiety. The preferred conformation is influenced by steric and electronic interactions with the pyranose ring.

A logical workflow for the stereochemical and conformational analysis of beta-D-glucopyranosyl nitromethane is depicted in the following diagram:

Physicochemical and Spectroscopic Data

| Property | Value | Reference/Method |

| Molecular Formula | C₇H₁₃NO₇ | [2] |

| Molecular Weight | 223.18 g/mol | [2] |

| Melting Point | 174-175 °C | [3] |

| Optical Rotation [α]D | Data not available | - |

| ¹H NMR (ppm) | Data not available for the parent compound. For the per-O-acetylated oxime derivative: 7.25 (d, 1H, J=7.1 Hz, H-1), 5.35 (dd, 1H, J=9.6, 9.3 Hz, H-4), 5.06 (dd, 1H, J=9.9 Hz, H-3), 5.04 (dd, 1H, J=10.1 Hz, H-5), 4.24 (dd, 1H, H-2), 4.20 (dd, 1H, J=5.2, 12.4 Hz, H-7a), 4.10 (dd, 1H, J=2.4 Hz, H-7b), 3.97 (ddd, 1H, H-6). | |

| ¹³C NMR (ppm) | Data not available | - |

| X-ray Crystallography | Data not available | - |

Experimental Protocols

5.1. Synthesis of beta-D-glucopyranosyl Nitromethane (General Protocol based on Koenigs-Knorr Reaction)

The Koenigs-Knorr reaction is a classical method for glycosylation that can be adapted for the synthesis of C-glycosides. The general principle involves the reaction of a glycosyl halide with a nucleophile in the presence of a promoter.

-

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Nitromethane

-

Silver(I) oxide or other suitable promoter (e.g., mercury(II) cyanide)

-

Anhydrous dichloromethane (B109758) or other suitable aprotic solvent

-

Molecular sieves (4 Å)

-

Sodium methoxide (B1231860) in methanol (B129727)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and activated 4 Å molecular sieves in anhydrous dichloromethane under an inert atmosphere (e.g., argon), add nitromethane.

-

Cool the mixture to 0 °C and add the promoter (e.g., silver(I) oxide) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure. The crude product is the per-O-acetylated beta-D-glucopyranosyl nitromethane.

-

Purify the crude product by silica gel column chromatography.

-

For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield beta-D-glucopyranosyl nitromethane.

-

The following diagram illustrates the key steps in a typical Koenigs-Knorr synthesis:

5.2. Stereochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) in the β-anomer is expected to appear as a doublet with a large coupling constant (J ≈ 8-10 Hz) due to its axial-axial relationship with H-2. The chemical shifts and coupling constants of the other ring protons can be used to confirm the ⁴C₁ chair conformation.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration.

-

2D NMR (COSY, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals and for providing through-space correlations (NOEs) that can further confirm the stereochemistry and conformation.

-

-

X-ray Crystallography:

-

Single crystal X-ray diffraction provides the most definitive evidence for the solid-state structure, including bond lengths, bond angles, and torsional angles, which unequivocally establish the absolute and relative stereochemistry and the preferred conformation.

-

-

Optical Rotation:

-

Measurement of the specific rotation using a polarimeter can help to confirm the overall chirality of the molecule and can be compared to literature values for related compounds.

-

Conclusion

The stereochemistry of beta-D-glucopyranosyl nitromethane is well-defined, with a β-anomeric configuration and a predominant ⁴C₁ chair conformation of the glucopyranose ring. While general synthetic and analytical methods are established, a complete and publicly available dataset of its quantitative stereochemical parameters remains to be fully compiled. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile C-glycosyl compound in their scientific endeavors. Further detailed spectroscopic and crystallographic studies are encouraged to provide a more complete picture of its structural properties.

References

An In-depth Technical Guide to the Anomeric Effect in beta-D-Glucopyranosyl Nitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the anomeric effect in the context of beta-D-glucopyranosyl nitromethane (B149229), a C-glycoside of significant interest. While the classical anomeric effect typically favors axial substituents at the anomeric carbon in O- and N-glycosides, its manifestation in C-glycosides, where the anomeric oxygen is replaced by a carbon atom, presents a modified stereoelectronic landscape. This document synthesizes the current understanding of the conformational preferences of beta-D-glucopyranosyl nitromethane, outlines detailed experimental protocols for its synthesis and characterization, and presents quantitative data derived from computational and analogous experimental studies to facilitate a deeper understanding for researchers in carbohydrate chemistry and drug development.

Introduction to the Anomeric Effect and C-Glycosides

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, despite the expected steric hindrance.[1][2] This effect is classically explained by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond when the substituent is in the axial orientation.[1][2]

C-glycosides are carbohydrate analogs in which the anomeric oxygen atom is replaced by a carbon atom, forming a C-C bond to the aglycone. This modification imparts significant resistance to enzymatic and chemical hydrolysis, making C-glycosides attractive as stable mimics of O- and N-glycosides in drug discovery and glycobiology.[1] The absence of the endocyclic oxygen atom directly bonded to the anomeric carbon in C-glycosides means the classical anomeric effect is not operative in the same manner. However, stereoelectronic interactions still play a crucial role in determining their conformational preferences.

In the case of beta-D-glucopyranosyl nitromethane, the nitromethyl group (-CH₂NO₂) is attached to the anomeric carbon. The β-configuration places this substituent in an equatorial position in the favored ⁴C₁ chair conformation of the glucopyranose ring. This preference is primarily dictated by steric factors, as the bulky nitromethyl group avoids unfavorable 1,3-diaxial interactions that would be present in the axial α-anomer. While the classical anomeric effect is absent, the electronic nature of the nitro group and its orientation relative to the pyranose ring still influence the molecule's overall stability and reactivity.

Conformational Analysis of beta-D-Glucopyranosyl Nitromethane

The conformational landscape of beta-D-glucopyranosyl nitromethane is dominated by the inherent stability of the ⁴C₁ chair conformation of the D-glucopyranose ring, where all hydroxyl groups and the C6 hydroxymethyl group can reside in equatorial or pseudo-equatorial positions, minimizing steric strain.

Predominant Conformation

Experimental and computational studies on C-glycosides strongly support that beta-D-glucopyranosyl nitromethane exists predominantly in the ⁴C₁ chair conformation with the nitromethyl substituent in the equatorial position.[3] This arrangement minimizes steric clashes and is the thermodynamically most stable conformer.

Diagram 1: Conformational Equilibrium of beta-D-Glucopyranosyl Nitromethane

Caption: Conformational equilibrium of D-glucopyranosyl nitromethane.

Quantitative Conformational Data

Table 1: Predicted Key Bond Lengths in the ⁴C₁ Conformation of beta-D-Glucopyranosyl Nitromethane

| Bond | Predicted Bond Length (Å) |

| C1 - C(NO₂) | 1.52 - 1.55 |

| C(NO₂) - N | 1.48 - 1.51 |

| N - O | 1.21 - 1.24 |

| C1 - O5 | 1.42 - 1.45 |

| C1 - C2 | 1.52 - 1.54 |

Table 2: Predicted Key Bond Angles in the ⁴C₁ Conformation of beta-D-Glucopyranosyl Nitromethane

| Angle | Predicted Bond Angle (°) |

| O5 - C1 - C(NO₂) | 108 - 111 |

| C2 - C1 - C(NO₂) | 110 - 113 |

| C1 - C(NO₂) - N | 112 - 115 |

| O - N - O | 123 - 126 |

Table 3: Predicted Torsional Angles for Key Rotatable Bonds

| Torsional Angle | Predicted Value (°) for Lowest Energy Conformer |

| O5 - C1 - C(NO₂) - N | ~180 (anti-periplanar) |

| H1 - C1 - C(NO₂) - H | Staggered conformations |

Experimental Protocols

Synthesis of beta-D-Glucopyranosyl Nitromethane via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and reliable method for the synthesis of glycosides. For C-glycosides, modifications are necessary to facilitate the formation of a C-C bond. A common strategy involves the reaction of a glycosyl halide with a suitable carbon nucleophile.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

-

Nitromethane

-

Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

-

Molecular sieves (4 Å)

-

Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and freshly activated 4 Å molecular sieves.

-

Solvent and Reagents Addition: Add anhydrous dichloromethane and nitromethane (excess, ~10 eq). Cool the mixture to 0 °C in an ice bath.

-

Initiation of the Reaction: Add silver(I) oxide (1.5 eq) or silver carbonate (1.5 eq) portion-wise to the stirred suspension. The reaction is light-sensitive and should be protected from direct light.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting glycosyl bromide is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.

-

Purification of the Acetylated Product: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the per-O-acetylated beta-D-glucopyranosyl nitromethane.

-

Deacetylation: Dissolve the purified acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide solution in methanol. Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

-

Final Purification: Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺ form), filter, and concentrate the filtrate. The crude beta-D-glucopyranosyl nitromethane can be further purified by recrystallization or column chromatography on silica gel.

Diagram 2: Experimental Workflow for the Synthesis of beta-D-Glucopyranosyl Nitromethane

Caption: Workflow for the synthesis of beta-D-glucopyranosyl nitromethane.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. The magnitude of the vicinal proton-proton coupling constants (³J(H,H)) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Sample Preparation:

-

Dissolve 5-10 mg of purified beta-D-glucopyranosyl nitromethane in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

NMR Experiments:

-

¹H NMR: Acquire a high-resolution one-dimensional ¹H NMR spectrum. The anomeric proton (H1) signal is of particular interest. In the β-anomer, H1 is axial, and it will show a large coupling constant (typically 8-10 Hz) with the axial H2.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the pyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which provides information about their spatial proximity and can be used to confirm the relative stereochemistry and conformation.

-

Data Analysis:

-

Measure the coupling constants (J-values) from the ¹H NMR spectrum, particularly ³J(H1,H2), ³J(H2,H3), ³J(H3,H4), and ³J(H4,H5). For a ⁴C₁ chair conformation, these are expected to be large (axial-axial couplings) or small (axial-equatorial or equatorial-equatorial couplings).

-

Use the measured J-values in a Karplus equation-based analysis to estimate the dihedral angles and confirm the ⁴C₁ chair conformation.

Table 4: Expected ¹H NMR Coupling Constants for beta-D-Glucopyranosyl Nitromethane in the ⁴C₁ Conformation

| Coupling | Expected J-value (Hz) | Dihedral Angle (°) | Relationship |

| ³J(H1,H2) | 8 - 10 | ~180 | trans-diaxial |

| ³J(H2,H3) | 8 - 10 | ~180 | trans-diaxial |

| ³J(H3,H4) | 8 - 10 | ~180 | trans-diaxial |

| ³J(H4,H5) | 8 - 10 | ~180 | trans-diaxial |

The Anomeric Effect in beta-D-Glucopyranosyl Nitromethane: A Re-evaluation

In beta-D-glucopyranosyl nitromethane, the absence of an endocyclic oxygen atom adjacent to the anomeric substituent precludes the classical n -> σ* hyperconjugative stabilization that defines the anomeric effect. The preference for the equatorial β-anomer is therefore dominated by steric considerations.

However, the highly electronegative nitro group can still exert stereoelectronic effects. These are more subtle and are often referred to as a "generalized anomeric effect" in C-glycosides. The primary interaction is the electrostatic repulsion between the dipoles of the C-NO₂ bond and the C-O bonds within the pyranose ring. In the axial α-anomer, these dipoles would be in closer proximity, leading to greater destabilization compared to the equatorial β-anomer where they are further apart.

Diagram 3: Orbital Interactions in the Anomeric Effect (Classical vs. C-Glycoside)

Caption: Comparison of key stereoelectronic interactions.

Conclusion

The anomeric effect in beta-D-glucopyranosyl nitromethane is a departure from the classical understanding in O- and N-glycosides. The conformational preference is overwhelmingly dictated by steric factors, favoring the equatorial orientation of the nitromethyl group in the ⁴C₁ chair conformation. While the traditional anomeric effect is absent, subtle stereoelectronic interactions, primarily electrostatic in nature, further disfavor the axial anomer. A thorough understanding of these principles, supported by the experimental and computational data presented, is crucial for the rational design and development of C-glycoside-based therapeutics and probes. The provided protocols offer a practical framework for the synthesis and conformational analysis of this important class of carbohydrate mimetics.

References

An In-depth Technical Guide to the Physical Properties of beta-D-Glucopyranosyl Nitromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of beta-D-glucopyranosyl nitromethane (B149229), a C-glycoside of significant interest in medicinal chemistry and glycobiology. The information is compiled to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

General Information

Beta-D-glucopyranosyl nitromethane is a synthetic carbohydrate derivative where the anomeric hydroxyl group of beta-D-glucose is replaced by a nitromethyl group. This modification imparts unique chemical reactivity and potential biological activity, making it a valuable tool in various research domains.[1]

| Property | Value | Reference |

| CAS Number | 81846-60-8 | [2] |

| Molecular Formula | C₇H₁₃NO₇ | [2] |

| Molecular Weight | 223.18 g/mol | [2] |

| IUPAC Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)tetrahydropyran-3,4,5-triol |

Physical Properties

The physical characteristics of beta-D-glucopyranosyl nitromethane are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Experimental Details | Reference |

| Melting Point | 174-175 °C | Determined by capillary method. | [2] |

| Boiling Point | 497.2 ± 45.0 °C | Predicted value. | [2] |

| Density | 1.584 ± 0.06 g/cm³ | Predicted value. | [2] |

| pKa | 7.18 ± 0.70 | Predicted value. | [2] |

| Solubility | In Vitro: 31.25 mg/mL in H₂O (requires sonication, warming, and heating to 60°C). In Vivo: Soluble in PBS (requires sonication). | Solubility was determined by preparing solutions at various concentrations. | [3] |

Spectroscopic Properties

While specific spectra for beta-D-glucopyranosyl nitromethane are not widely published, the expected spectroscopic features can be inferred from the known chemical shifts of its constituent parts and related structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glucopyranosyl ring protons and the methylene (B1212753) protons of the nitromethyl group. The anomeric proton (H-1) signal would be a key diagnostic peak, with its chemical shift and coupling constant confirming the β-configuration. Other ring protons would appear in the typical carbohydrate region (δ 3.0-4.5 ppm). The methylene protons adjacent to the nitro group would likely appear as a multiplet in the δ 4.0-5.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the six carbons of the glucopyranose ring and the one carbon of the nitromethyl group. The anomeric carbon (C-1) would have a characteristic chemical shift indicative of the C-glycosidic linkage. The carbon of the nitromethyl group would also have a distinct chemical shift.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of beta-D-glucopyranosyl nitromethane would be characterized by the following key absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

-

Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appearing around 1550 cm⁻¹ and 1365 cm⁻¹, respectively.

-

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

Vibrations associated with the C-O bonds of the pyranose ring and hydroxyl groups in the fingerprint region (below 1500 cm⁻¹).[4]

Experimental Protocols

4.1. Synthesis via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds.[5][6] A general protocol for the synthesis of beta-D-glucopyranosyl nitromethane is as follows:

Materials:

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Nitromethane

-

Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Molecular sieves (to ensure anhydrous conditions)

Procedure:

-

To a solution of acetobromoglucose in an anhydrous solvent, add molecular sieves and stir under an inert atmosphere (e.g., argon or nitrogen).

-

Add nitromethane to the reaction mixture.

-

Add the silver salt promoter (e.g., Ag₂O or Ag₂CO₃) portion-wise while stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, the per-O-acetylated beta-D-glucopyranosyl nitromethane, is then deacetylated using a base (e.g., sodium methoxide (B1231860) in methanol) to yield the final product.

-

Purify the final product by column chromatography on silica (B1680970) gel.

Biological Relevance and Potential Applications

Beta-D-glucopyranosyl nitromethane serves as a valuable tool in glycobiology, particularly as a substrate for glycosyltransferases.[1] Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar onto a glycosyl acceptor molecule, playing a crucial role in the synthesis of complex carbohydrates and glycoconjugates.

The study of how glycosyltransferases interact with modified substrates like beta-D-glucopyranosyl nitromethane can provide insights into their active site architecture, substrate specificity, and catalytic mechanism.[1] Furthermore, the unique chemical properties imparted by the nitromethane group may lead to the development of novel inhibitors or probes for these enzymes.

Conclusion

Beta-D-glucopyranosyl nitromethane is a synthetically accessible C-glycoside with well-defined physical properties. Its unique structure makes it a valuable compound for fundamental studies in carbohydrate chemistry and as a tool to investigate the function of glycosyl-modifying enzymes. The experimental protocols and data summarized in this guide are intended to facilitate further research and development in areas where this and related molecules may have a significant impact.

References

- 1. Buy beta-D-glucopyranosyl nitromethane | 81846-60-8 [smolecule.com]

- 2. BETA-D-GLUCOPYRANOSYL NITROMETHANE|lookchem [lookchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. chemtry.in [chemtry.in]

Technical Guide: Physicochemical Properties of beta-D-Glucopyranosyl Nitromethane

This technical guide provides an in-depth overview of the melting point and pKa of beta-D-glucopyranosyl nitromethane (B149229), tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways and analytical workflows.

Core Physicochemical Data

The fundamental physical and acidic properties of beta-D-glucopyranosyl nitromethane are summarized below. These values are critical for understanding the compound's stability, solubility, and reactivity in various chemical and biological systems.

| Property | Value | Source |

| Melting Point | 174-175 °C | [1][2] |

| pKa (Predicted) | 7.18 ± 0.70 | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis of beta-D-glucopyranosyl nitromethane and the determination of its key physicochemical properties.

Synthesis of beta-D-Glucopyranosyl Nitromethane via Modified Koenigs-Knorr Glycosylation

A common and effective method for synthesizing beta-D-glucopyranosyl nitromethane is through a modified Koenigs-Knorr glycosylation reaction.[3] This procedure ensures high stereoselectivity, yielding the desired beta-anomer.

Materials:

-

2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide

-

Nitromethane

-

Silver (I) nitrate (B79036)

-

Molecular sieves (e.g., 4Å)

-

Anhydrous acetonitrile (B52724)

-

Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)

-

Silica (B1680970) gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., D₂O, DMSO-d₆)

Procedure:

-

Reaction Setup: A solution of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Activation: Stoichiometric silver nitrate and activated molecular sieves are added to the solution. The mixture is stirred in the dark to facilitate the formation of the glycosyl nitrate intermediate.

-

Glycosylation: Nitromethane is added to the reaction mixture, which is then stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: The reaction mixture is filtered to remove the silver salts and molecular sieves. The filtrate is concentrated under reduced pressure.

-

Purification of Acetylated Product: The crude product is purified by silica gel column chromatography to isolate the acetylated beta-D-glucopyranosyl nitromethane.

-

Deacetylation (Zemplén conditions): The purified acetylated product is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is monitored by TLC.

-

Final Purification: Upon completion of the deacetylation, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, beta-D-glucopyranosyl nitromethane, is purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline beta-D-glucopyranosyl nitromethane is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point (174 °C), and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound in solution.[4][5]

Materials:

-

beta-D-glucopyranosyl nitromethane

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

High-purity water (deionized and boiled to remove CO₂)

-

pH meter with a combination glass electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Solution Preparation: A precise mass of beta-D-glucopyranosyl nitromethane is dissolved in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the steepest part of the titration curve (the inflection point).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).[6] This can be determined directly from the graph or by calculation.

Alternative pKa Determination Methods

While potentiometric titration is a standard, other spectroscopic methods can also be employed, particularly if the compound has a suitable chromophore or if solubility is a concern.

-

UV-Vis Spectrophotometry: This method involves measuring the absorbance spectra of the compound at various pH values.[4][7] The pKa can be determined by analyzing the changes in absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.

-

NMR Spectroscopy: Chemical shifts of certain nuclei (e.g., ¹H or ¹³C) near the acidic proton can be sensitive to the protonation state. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa determined from the inflection point.[5][8]

References

- 1. BETA-D-GLUCOPYRANOSYL NITROMETHANE|lookchem [lookchem.com]

- 2. BETA-D-GLUCOPYRANOSYL NITROMETHANE | 81846-60-8 [amp.chemicalbook.com]

- 3. Buy beta-D-glucopyranosyl nitromethane | 81846-60-8 [smolecule.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

chemical structure and properties of beta-D-glucopyranosyl nitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Glucopyranosyl nitromethane (B149229), a C-glycosyl compound, presents a unique structural motif with significant potential in medicinal chemistry and chemical biology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. It also explores its potential biological activities and applications, particularly as a substrate for glycosyltransferases and in the development of novel therapeutics. Detailed experimental protocols for its synthesis and characterization, where available in the public domain, are also discussed.

Chemical Structure and Properties

beta-D-Glucopyranosyl nitromethane, with the CAS number 81846-60-8, is a derivative of glucose where the anomeric hydroxyl group is replaced by a nitromethyl group via a carbon-carbon bond.[1] This C-glycosidic linkage confers significant stability compared to O-glycosides, making it an attractive scaffold for drug design.

Table 1: Chemical Identifiers and Properties of beta-D-Glucopyranosyl Nitromethane

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | [2] |

| CAS Number | 81846-60-8 | [1] |

| Molecular Formula | C₇H₁₃NO₇ | [1] |

| Molecular Weight | 223.18 g/mol | [1] |

| Canonical SMILES | C(C1C(C(C(C(O1)CO)O)O)O)--INVALID-LINK--[O-] | [2] |

| Melting Point | 174-175 °C | [3] |

| Boiling Point (Predicted) | 497.2 ± 45.0 °C | [3] |

| Water Solubility | 31.25 mg/mL (140.02 mM) with ultrasonic warming to 60°C; 100 mg/mL (448.07 mM) with ultrasonic treatment | [4] |

| pKa (Predicted) | 7.18 ± 0.70 | [3] |

Synthesis of beta-D-Glucopyranosyl Nitromethane

The synthesis of beta-D-glucopyranosyl nitromethane primarily involves the formation of a C-glycosidic bond between a glucose derivative and a nitromethane moiety. Two common strategies employed for this purpose are the Koenigs-Knorr reaction and palladium-catalyzed cross-coupling reactions.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for glycosidic bond formation.[2] In the context of synthesizing C-glycosides like beta-D-glucopyranosyl nitromethane, a glycosyl halide (e.g., acetobromoglucose) is reacted with a suitable nucleophile in the presence of a promoter, typically a heavy metal salt like silver carbonate.[2][5] The neighboring group participation from the C2-acetate group in the glucopyranosyl donor generally ensures the formation of the 1,2-trans product, leading to the desired beta-anomer.[2]

Experimental Protocol: A Generalized Koenigs-Knorr Reaction for C-Glycosylation

-

Materials:

-

Per-O-acetylated glucopyranosyl bromide (acetobromoglucose)

-

Nitromethane anion (or a suitable precursor)

-

Silver carbonate (or other suitable promoter)

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

Drying agent (e.g., molecular sieves)

-

-

Procedure:

-

To a solution of the nitromethane derivative in an anhydrous aprotic solvent under an inert atmosphere, add the drying agent and stir.

-

Add the silver carbonate promoter to the mixture.

-

Slowly add a solution of acetobromoglucose in the same anhydrous solvent to the reaction mixture at room temperature.

-